molecular formula C17H17ClF6N2O B1293894 Mefloquine Hydrochloride CAS No. 51742-86-0

Mefloquine Hydrochloride

カタログ番号: B1293894
CAS番号: 51742-86-0
分子量: 414.8 g/mol
InChIキー: WESWYMRNZNDGBX-YLCXCWDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Therapeutic Applications

1.1 Malaria Treatment and Prophylaxis
Mefloquine hydrochloride is a first-line agent for the treatment of acute malaria infections and is effective against multiple drug-resistant strains of Plasmodium falciparum. Clinical trials have demonstrated high cure rates: a phase II trial reported cure rates of 100% for a 1000 mg dose, with generally mild side effects such as nausea and diarrhea . Its prophylactic use is recommended for travelers to endemic areas, with a weekly dosing regimen proving effective in preventing malaria .

1.2 Combination Therapies
Research has explored the combination of mefloquine with other antimalarial agents to enhance efficacy. For instance, studies have investigated the synergistic effects of mefloquine with pyronaridine phosphate and lumefantrine, showing promising results in treating malaria while minimizing adverse effects associated with monotherapy .

Pharmacological Studies

2.1 Solubility Enhancement
Recent studies focused on improving the solubility of this compound through complexation with cyclodextrins. The research found that hydroxypropyl-β-cyclodextrin and randomly methylated β-cyclodextrin significantly increased the solubility of mefloquine in various buffer solutions, which is crucial for developing oral formulations . The findings indicated that mefloquine's solubility was notably higher in acidic conditions, suggesting a need for tailored formulations depending on the pH environment.

Cyclodextrin Type Solubility Increase Factor
Hydroxypropyl-β-cyclodextrin4x
Randomly Methylated β-cyclodextrin9x

Neuropsychiatric Effects

This compound has been associated with various neuropsychiatric side effects, which have raised concerns among healthcare providers. Reports indicate that some patients experience symptoms such as anxiety, depression, and cognitive impairments following its use. A notable case involved a patient who developed significant cognitive issues linked to mefloquine use, highlighting the importance of monitoring neurological health during treatment .

Case Studies

4.1 Clinical Trials
In a comprehensive review of clinical trials involving mefloquine, researchers assessed long-term health effects and adverse reactions among military personnel using the drug for malaria prophylaxis. The study noted that gastrointestinal symptoms were less frequent in mefloquine users compared to other antimalarials, although psychiatric symptoms were more prevalent .

4.2 Adverse Event Reporting
A systematic analysis identified over 328 case reports detailing adverse events associated with mefloquine prophylaxis. These included both mild reactions and severe neuropsychiatric incidents, emphasizing the need for careful patient selection and follow-up when prescribing this medication .

類似化合物との比較

生物活性

Mefloquine hydrochloride is a synthetic antimalarial agent that has garnered attention for its diverse biological activities beyond its primary use in malaria treatment. This article delves into the compound's mechanisms of action, therapeutic applications, and emerging research findings, supported by data tables and case studies.

This compound is chemically defined as (αS)-rel-α-(2R)-2-piperidinyl-2,3-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride. Its mechanism of action primarily involves inhibition of protein synthesis in Plasmodium falciparum by binding to the 80S ribosome, which leads to its effectiveness against the erythrocytic stages of malaria parasites . Additionally, it acts as a gap junction blocker, specifically inhibiting Cx36 and Cx50 channels with IC50 values of 0.3 μM and 1.1 μM, respectively .

Antimalarial Activity

Mefloquine is recognized for its efficacy against chloroquine-resistant strains of Plasmodium falciparum. A phase II clinical trial involving 147 adult male patients demonstrated high cure rates with doses ranging from 500 mg to 1000 mg, achieving a 100% cure rate at the highest dosage . The drug is administered orally and has been shown to be well-tolerated, with mild side effects such as nausea and transient bradycardia reported .

Table 1: Efficacy of Mefloquine in Clinical Trials

Dose (mg)Cure Rate (%)Side Effects
50095Mild nausea
75092.5Transient bradycardia
1000100Nausea, vomiting

Antiviral Activity

Recent studies have highlighted mefloquine's potential antiviral properties, particularly against SARS-CoV-2. Research indicates that mefloquine exhibits inhibitory effects on viral entry with an IC50 value of less than 10 μM. It has been suggested that mefloquine could reduce cumulative viral load and shorten the duration until viral clearance when administered in appropriate doses .

Table 2: Antiviral Efficacy of Mefloquine

VirusIC50 (μM)Mechanism of Action
SARS-CoV-2<10Inhibition of viral entry

Antischistosomal Activity

In addition to its antimalarial properties, mefloquine has demonstrated antischistosomal activity both in vitro and in vivo. This broadens its therapeutic potential beyond malaria, suggesting possible applications in treating schistosomiasis .

Case Studies and Long-term Effects

While mefloquine is effective for treating malaria, there are concerns regarding long-term neurocognitive effects associated with its use. A study analyzing veterans exposed to mefloquine found no significant differences in health outcomes compared to unexposed groups; however, some reports indicated persistent neurobehavioral symptoms such as dizziness and memory issues . This highlights the need for ongoing research into the long-term safety profile of mefloquine.

特性

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESWYMRNZNDGBX-YLCXCWDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047819
Record name Mefloquine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>62.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51773-92-3, 51742-86-0
Record name Mefloquine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51773-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefloquine hydrochloride, (+)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051773923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFLOQUINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y9L3636O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEFLOQUINE HYDROCHLORIDE, (+)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326VC85GV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mefloquine Hydrochloride
Reactant of Route 2
Mefloquine Hydrochloride
Reactant of Route 3
Reactant of Route 3
Mefloquine Hydrochloride
Reactant of Route 4
Mefloquine Hydrochloride
Reactant of Route 5
Mefloquine Hydrochloride
Reactant of Route 6
Mefloquine Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。